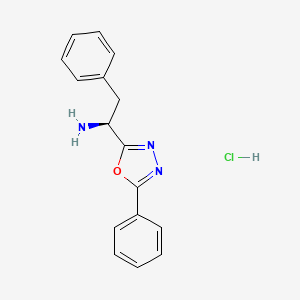
(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClN3O. It is known for its unique structure, which includes a phenyl group and an oxadiazole ring. This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated molecule .
Wissenschaftliche Forschungsanwendungen
(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine: This compound is structurally similar but lacks the hydrochloride group.
(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine: Another similar compound without the hydrochloride group.
Uniqueness
The presence of the hydrochloride group in (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Eigenschaften
Molekularformel |
C16H16ClN3O |
|---|---|
Molekulargewicht |
301.77 g/mol |
IUPAC-Name |
(1S)-2-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H15N3O.ClH/c17-14(11-12-7-3-1-4-8-12)16-19-18-15(20-16)13-9-5-2-6-10-13;/h1-10,14H,11,17H2;1H/t14-;/m0./s1 |
InChI-Schlüssel |
KEEUZOWARUALIA-UQKRIMTDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C2=NN=C(O2)C3=CC=CC=C3)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=NN=C(O2)C3=CC=CC=C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















